molecular formula C21H19N3O4S B2620141 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 923157-68-0

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2620141
CAS No.: 923157-68-0
M. Wt: 409.46
InChI Key: PBBXBJXPDAJOSR-UHFFFAOYSA-N
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Description

The compound 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a benzofuropyrimidine derivative characterized by:

  • A fused benzofuran-pyrimidine core with a 3-ethyl substituent and a 4-oxo group.
  • A thioether linkage (-S-) connecting the core to an acetamide moiety.
  • A 3-methoxyphenyl group as the terminal substituent on the acetamide.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-24-20(26)19-18(15-9-4-5-10-16(15)28-19)23-21(24)29-12-17(25)22-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBXBJXPDAJOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the class of benzofuro-pyrimidine derivatives, characterized by a unique molecular structure that includes a benzofuran ring fused with a pyrimidine core and a thioether linkage.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 393.5 g/mol. The structural features include:

PropertyValue
Molecular FormulaC21H19N3O3SC_{21}H_{19}N_{3}O_{3}S
Molecular Weight393.5 g/mol
CAS Number923211-02-3

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Thioether Formation : Involves the introduction of a thioether linkage.
  • Acetamide Formation : The final step includes acylation with acetic anhydride or acetyl chloride to yield the acetamide group.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The binding to these targets can lead to modulation of their activity, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research. Studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits inhibitory effects on specific cancer cell lines, suggesting potential as an anticancer agent.
  • Structure–Activity Relationship (SAR) : SAR studies have been conducted to optimize the structure for enhanced biological activity. Variations in substituents on the phenyl ring and other functional groups have been explored to improve binding affinity and potency against target proteins.

Research Findings

Recent findings highlight the following aspects of biological activity:

Study FocusFindings
Anticancer ActivitySignificant inhibition of cancer cell lines observed; mechanism involves modulation of signaling pathways related to cell growth and survival.
Structure–Activity RelationshipOptimized derivatives show improved efficacy; specific substitutions enhance binding affinity at target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Benzofuropyrimidine Derivatives
  • N-(3-(Trifluoromethyl)phenyl)acetamide analogue (): Core: Benzofuro[3,2-d]pyrimidine. Substituents: 3-Isopentyl group on the core; 3-(trifluoromethyl)phenyl on the acetamide. Molecular formula: C₂₅H₂₄F₃N₃O₃S.
  • 3-(2-Methoxybenzyl)-N-(3-methylphenyl)acetamide ():

    • Core: Benzofuro[3,2-d]pyrimidine.
    • Substituents: 2-Methoxybenzyl on the core; 3-methylphenyl on the acetamide.
    • Molecular formula: C₂₈H₂₃N₃O₃S.
    • Key differences: The methylphenyl group reduces polarity compared to the methoxyphenyl in the target compound, which may alter binding interactions .
Thienopyrimidine Derivatives
  • G1-4 (): Core: Thieno[3,2-d]pyrimidine. Substituents: 3,5-Dimethoxybenzyl on the core; 6-(trifluoromethyl)benzothiazol-2-yl on the acetamide. Molecular formula: C₂₅H₂₁F₃N₄O₄S₃. The trifluoromethylbenzothiazole group introduces strong electron-withdrawing effects .
  • 2-((3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (): Core: Thieno[3,2-d]pyrimidine. Substituents: 3-Benzyl group on the core; 3-methoxyphenyl on the acetamide. Molecular formula: C₂₂H₁₉N₃O₃S₂. Key differences: Shares the 3-methoxyphenyl acetamide with the target compound but replaces the benzofuropyrimidine core with a thienopyrimidine. Predicted pKa: 12.77 ± 0.70, suggesting moderate basicity .

Substituent Effects on Acetamide Moieties

  • 3-Methoxyphenyl vs. 4-Isopropylphenyl (): The compound 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide (C₂₆H₂₉N₃O₂S₂) features a bulky isopropyl group, which may sterically hinder target binding compared to the smaller methoxy group in the target compound .
  • 3-Methoxy vs. 3-Amino-4-methoxy (): N-(3-Amino-4-methoxyphenyl)acetamide (C₁₀H₁₂N₂O₂) lacks the fused heterocyclic core but highlights the role of amino groups in enhancing hydrogen-bonding interactions, a feature absent in the target compound .

Key Insights

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase stability but may reduce solubility. Methoxy groups (as in the target compound) balance lipophilicity and hydrogen-bonding capacity .

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